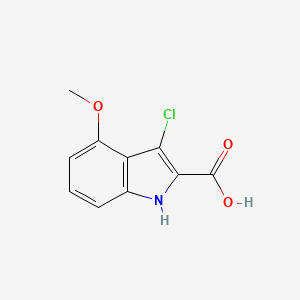
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico es un derivado del indol, un compuesto heterocíclico significativo que se encuentra en muchos productos naturales y farmacéuticos. Los derivados del indol son conocidos por sus diversas actividades biológicas, incluidas las propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas . La estructura del compuesto incluye un grupo cloro en la posición 3, un grupo metoxi en la posición 4 y un grupo ácido carboxílico en la posición 2 del anillo de indol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de derivados del indol, incluido el ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico, a menudo implica la síntesis de indol de Fischer. Este método típicamente utiliza fenilhidrazina y un aldehído o cetona en condiciones ácidas para formar el anillo de indol . Para el ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico, los materiales de partida y las condiciones específicas incluirían:
Materiales de partida: 3-cloroanilina, 4-metoxibenzaldehído y ácido glicólico.
Condiciones de reacción: Medio ácido, típicamente usando ácido clorhídrico o ácido sulfúrico, y calentamiento bajo reflujo.
Métodos de Producción Industrial
La producción industrial de derivados del indol a menudo implica rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para maximizar la eficiencia y minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en medio ácido.
Reducción: Reactivos como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como amoníaco (NH₃) o tiourea (NH₂CSNH₂) en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de ácido 3-cloro-4-hidroxi-1H-indol-2-carboxílico.
Reducción: Formación de 3-cloro-4-metoxi-1H-indol-2-metanol.
Sustitución: Formación de ácido 3-amino-4-metoxi-1H-indol-2-carboxílico o ácido 3-tio-4-metoxi-1H-indol-2-carboxílico.
Aplicaciones Científicas De Investigación
El ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico tiene varias aplicaciones en la investigación científica:
Biología: Se estudia por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico implica su interacción con objetivos moleculares específicos. Los grupos cloro y metoxi pueden mejorar la afinidad de unión a ciertas enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. Por ejemplo, se sabe que los derivados del indol interactúan con los receptores de serotonina, que pueden influir en el estado de ánimo y el comportamiento .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
Ácido 5-metoxiindol-2-carboxílico: Estructura similar pero con un grupo metoxi en la posición 5 en lugar de la posición 4.
Ácido 3-bromo-4-metoxi-1H-indol-2-carboxílico: Estructura similar pero con un grupo bromo en lugar de un grupo cloro.
Singularidad
El ácido 3-cloro-4-metoxi-1H-indol-2-carboxílico es único debido a la posición específica de sus grupos funcionales, que puede influir en su reactividad y actividad biológica. La combinación de los grupos cloro y metoxi puede mejorar su potencial como agente terapéutico en comparación con otros derivados del indol .
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
BAMWHSAEQKAMJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)











